Oxazolo[5,4-d]pyrimidine-2-methanamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,3]oxazolo[5,4-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C6H6N4O/c7-1-5-10-4-2-8-3-9-6(4)11-5/h2-3H,1,7H2 |
InChI Key |
YJTICKAAEAADNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)OC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidine-2-methanamine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidine-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine-2-carboxylic acid derivatives, while reduction may produce oxazolo[5,4-d]pyrimidine-2-methanol derivatives .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidine-2-methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and immunosuppressive properties
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidine-2-methanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of human vascular endothelial growth factor receptor-2 (VEGFR-2) by binding to its active site . This interaction disrupts the signaling pathways involved in angiogenesis, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Features:
- Structural Design: Incorporates an isoxazole moiety at position 2 and variable substituents (e.g., aliphatic amino chains) at position 7 of the oxazolo[5,4-d]pyrimidine core .
- Synthesis: Synthesized via a two-step pathway starting from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, followed by cyclization with amines .
- Mechanism of Action : Acts as a VEGFR-2 inhibitor by forming hydrogen bonds with key residues (Glu885, Asp1046) in the receptor’s active site .
In vitro studies demonstrate potent activity against colorectal (HT29, LoVo), lung (A549), and breast (MCF7) cancer cell lines, with compound 3g (CC50 = 58.4 µM against HT29) showing comparable efficacy to cisplatin (CC50 = 47.2 µM) but lower toxicity to normal human dermal fibroblasts (NHDFs) .
Structural Analogs: Positional Isomers and Derivatives
(a) 1,3-Oxazolo[4,5-d]pyrimidines
- Structural Difference : The oxazole ring is fused at positions 4 and 5 of the pyrimidine (vs. 5 and 4 in oxazolo[5,4-d]pyrimidines).
- Activity: Exhibits anti-breast cancer activity via adenosine kinase (ADK) inhibition. Docking studies suggest additional targets, including topoisomerases I/II and estrogen receptors .
- Example : Compound 5 (1,3-oxazolo[4,5-d]pyrimidine derivative) showed significant activity in NCI subpanel studies, though docking energies were similar to oxazolo[5,4-d]pyrimidines .
(b) 7-Aminooxazolo[5,4-d]pyrimidines (SCM Series)
- Key Variation : Methyl group at position 5 (e.g., SCM9) vs. proton in newer derivatives (e.g., 3g).
- Impact on Activity: SCM9: Weaker VEGFR-2 inhibition (Ki = 0.11 µM) due to lack of hydrogen bonding with Glu885 . 3g: Enhanced potency (CC50 = 58.4 µM against HT29) attributed to hydrogen bond donation at position 5 and a 3-(N,N-dimethylamino)propyl substituent at position 7 .
(c) Thiazolo[5,4-d]pyrimidines
- Structural Difference : Replaces oxazole’s oxygen with sulfur in the thiazole ring.
- Activity : Piperazine- and piperidine-containing derivatives show undefined anticancer activity, though synthesis routes are well-established .
Reference Anticancer Drugs
(a) 5-Fluorouracil (5-FU)
- Mechanism : Pyrimidine antimetabolite inhibiting thymidylate synthase.
- Comparison :
(b) Cisplatin
- Mechanism : DNA cross-linking agent.
- Comparison :
Heterocyclic Variants with Shared Targets
Substituent Effects on Bioactivity
Q & A
Q. What are the standard synthetic routes for preparing oxazolo[5,4-d]pyrimidine-2-methanamine derivatives?
The synthesis typically involves cyclocondensation reactions. For example, oxazolo[5,4-d]pyrimidine scaffolds can be synthesized via cyclization of 5-aminopyrimidine precursors with carbonyl-containing reagents under acidic or thermal conditions. Key steps include POCl3-mediated phosphorylation to activate intermediates (e.g., converting hydroxyl groups to chlorides) followed by nucleophilic substitution with amines . Reagents like piperazine or sulfonyl chlorides are used to introduce substituents at the 2-position .
Q. How can researchers confirm the structural integrity of this compound analogs?
Structural validation relies on a combination of <sup>1</sup>H/<sup>13</sup>C NMR, LC-MS, and elemental analysis. For example, <sup>1</sup>H NMR can verify methylene (-CH2-) protons adjacent to the oxazole ring (δ ~4.5–5.0 ppm), while LC-MS confirms molecular ion peaks . Crystallography (e.g., X-ray diffraction) is recommended for resolving stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary biological evaluation of these compounds?
Common assays include:
- Enzyme inhibition studies (e.g., ricin A-chain inhibition, as seen in oxazolo-pyrimidine analogs targeting ribosome-inactivating proteins) .
- Antimicrobial screening via broth microdilution (MIC determination) .
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for sterically hindered 2-position substitutions?
Steric hindrance at the 2-position often reduces reactivity. Strategies include:
Q. What methodologies address contradictory biological activity data across analogs?
Discrepancies may arise from off-target effects or assay variability. Solutions include:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability studies : Assess compound degradation in microsomal models to rule out false negatives .
- Computational docking : Compare binding poses in target proteins (e.g., ricin A-chain) to identify critical interactions .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Key SAR findings:
- 2-Methanamine group : Substituents with hydrogen-bond donors (e.g., -NH2) enhance binding to polar enzyme pockets .
- Oxazole ring modifications : Electron-withdrawing groups (e.g., -CF3) improve metabolic stability but may reduce solubility .
- Heterocyclic fusion : Pyrimidine ring fluorination (e.g., 5-fluoro derivatives) increases membrane permeability .
Q. What analytical techniques resolve spectral overlaps in <sup>13</sup>C NMR for complex derivatives?
Overlapping signals (e.g., quaternary carbons in fused rings) can be resolved via:
- 2D NMR : HSQC and HMBC correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign ambiguous peaks .
- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to simplify nitrogen-associated signals .
Data Contradiction and Methodological Challenges
Q. Why do different synthetic protocols yield varying purities for the same derivative?
Purity discrepancies often stem from:
Q. How should researchers interpret conflicting cytotoxicity data between cell lines?
Cell-specific variability may reflect differences in:
- Membrane transporters : Overexpression of efflux pumps (e.g., P-gp) reduces intracellular drug accumulation .
- Metabolic enzymes : CYP450 isoforms in certain lines may degrade compounds faster .
Functionalization and Applications
Q. What strategies enable late-stage functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
